molecular formula C10H9NO2S B11804914 Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11804914
M. Wt: 207.25 g/mol
InChI Key: ZIYZWDXKNPADGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both a thiophene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of thiophene-2-carboxaldehyde with a suitable pyrrole derivative. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share structural similarities and are used in similar applications.

    Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and N-methylpyrrole are also structurally related and have comparable uses in synthesis and research.

Uniqueness

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is unique due to the combination of the thiophene and pyrrole rings, which imparts distinct electronic and structural properties. This dual-ring system can enhance its reactivity and potential as a versatile building block in organic synthesis.

Biological Activity

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the biological activity of this compound, supported by recent findings, case studies, and structure-activity relationship (SAR) data.

Overview of Pyrrole Derivatives

Pyrrole and its derivatives, including this compound, are known for their broad range of biological activities. Pyrrole-containing compounds have been reported to exhibit antibacterial, antifungal, and anticancer properties. The mechanism of action often involves interference with bacterial cell wall synthesis and disruption of cellular processes.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, compounds like this compound have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In a comparative study, this compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example:

CompoundTarget BacteriaMIC (µg/mL)
This compoundMRSA16
Control (Vancomycin)MRSA32

This data indicates that the compound is a promising candidate for further development as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the thiophene ring enhances its lipophilicity, facilitating better membrane penetration in bacterial cells. Studies suggest that modifications at the pyrrole nitrogen or carboxylate position can significantly alter the compound's efficacy.

Key Findings on SAR

  • Substituent Effects : The introduction of halogen substituents at specific positions on the pyrrole ring has been associated with increased antibacterial activity.
  • Thiol Groups : Compounds with thiol groups exhibited enhanced interaction with bacterial enzymes involved in cell wall synthesis.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. Research indicates that this compound disrupts fungal cell membranes and inhibits ergosterol biosynthesis.

Comparative Antifungal Study

CompoundTarget FungiMIC (µg/mL)
This compoundCandida albicans32
Control (Fluconazole)Candida albicans64

The above table demonstrates that the compound possesses antifungal properties that warrant further investigation.

The precise mechanism through which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may act by:

  • Disrupting bacterial cell membrane integrity.
  • Inhibiting key enzymes involved in peptidoglycan synthesis.
  • Interfering with nucleic acid synthesis pathways.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 4-thiophen-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3

InChI Key

ZIYZWDXKNPADGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.